

Molecular Structure and Physical Properties

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Compound of Interest

Compound Name: (Z)-2-bromo-2-butene

Cat. No.: B7769272

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(Z)-2-bromo-2-butene, with the chemical formula C_4H_7Br , is a halogenated alkene. The "(Z)" designation indicates that the higher priority substituents on the double-bonded carbons, in this case, the bromine atom and the methyl group on the other carbon, are on the same side of the double bond, resulting in a cis configuration.^[1]

Table 1: Physical and Chemical Properties of **(Z)-2-bromo-2-butene**

Property	Value	Reference
IUPAC Name	(Z)-2-bromobut-2-ene	[2][3]
Molecular Formula	C_4H_7Br	[2][3]
Molecular Weight	135.00 g/mol	[1]
CAS Number	3017-68-3	[2]
Melting Point	-111 °C	[1]
Boiling Point	94 °C	[1]
Density	1.332 g/mL at 25 °C	
Appearance	Clear yellow to brownish liquid	[4]

While specific experimental or calculated bond lengths and angles for **(Z)-2-bromo-2-butene** are not readily available in the surveyed literature, the geometry of the parent molecule, (Z)-2-butene, can provide an approximation. For (Z)-2-butene, the C=C double bond length is approximately 1.34 Å, and the C-C single bond length is about 1.51 Å. The C-H bond lengths

are around 1.10 Å, and the C-C=C bond angle is approximately 125°. The introduction of a bromine atom is expected to slightly alter these values due to its larger atomic radius and electronegativity.

Molecular structure of **(Z)-2-bromo-2-butene**.

Spectroscopic Data

The structural characterization of **(Z)-2-bromo-2-butene** is accomplished through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(Z)-2-bromo-2-butene** is expected to show three distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts for **(Z)-2-bromo-2-butene**

Protons	Chemical Shift (ppm)	Multiplicity
=CH-CH ₃	1.5 - 2.0	Doublet
-C(Br)=C(CH ₃)	2.0 - 2.5	Singlet
=CH-CH ₃	5.5 - 6.0	Quartet

Note: These are approximate chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.[\[3\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Estimated ¹³C NMR Chemical Shifts for **(Z)-2-bromo-2-butene**

Carbon Atom	Estimated Chemical Shift (ppm)
CH ₃ -CH=	~12
=C(CH ₃)	~20-25
C=C(Br)	~110-120
=C(Br)	~120-130

Note: These values are estimated based on the spectrum of (Z)-2-butene and typical shifts for brominated alkenes.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for **(Z)-2-bromo-2-butene**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C=C	Stretch	1640 - 1680
C-H (alkenyl)	Stretch	3000 - 3100
C-H (alkyl)	Stretch	2850 - 3000
C-Br	Stretch	500 - 600

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for **(Z)-2-bromo-2-butene** is expected at m/z 134 and 136 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Table 5: Expected Fragmentation Pattern in the Mass Spectrum of **(Z)-2-bromo-2-butene**

m/z Value	Fragment
134/136	$[C_4H_7Br]^+$ (Molecular ion)
55	$[C_4H_7]^+$ (Loss of Br)
41	$[C_3H_5]^+$
39	$[C_3H_3]^+$

Experimental Protocols

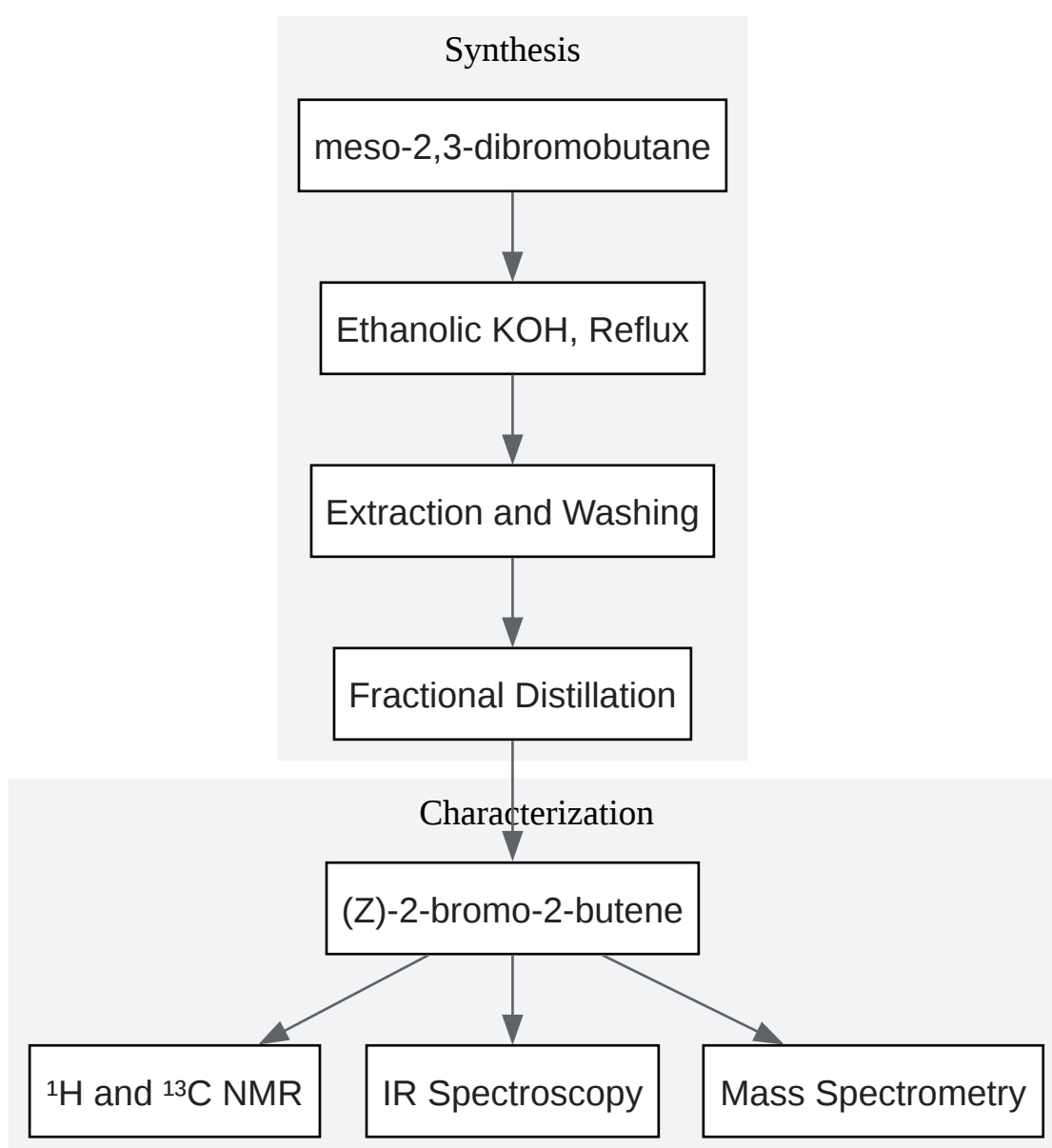
Synthesis of (Z)-2-bromo-2-butene via Dehydrohalogenation

A common method for the synthesis of alkenes is through the elimination of a hydrogen halide from an alkyl halide. While a specific protocol for the dehydrohalogenation of a precursor to exclusively yield **(Z)-2-bromo-2-butene** is not detailed in the provided search results, a general procedure for a similar reaction is presented below. The synthesis of **(Z)-2-bromo-2-butene** can be achieved by the dehydrobromination of meso-2,3-dibromobutane.

Protocol: Dehydrobromination of meso-2,3-Dibromobutane

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve meso-2,3-dibromobutane in a suitable solvent such as ethanol.
- **Addition of Base:** Slowly add a solution of a strong, non-hindered base, such as potassium hydroxide in ethanol (ethanolic KOH), to the flask.
- **Reaction:** Heat the mixture to reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether) for extraction.

- Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation to isolate **(Z)-2-bromo-2-butene** from its (E)-isomer and any unreacted starting material.



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Workflow for the synthesis and characterization.

Nucleophilic Substitution Reaction

(Z)-2-bromo-2-butene can undergo nucleophilic substitution reactions, although typically vinylic halides are less reactive than alkyl halides.

General Protocol for Nucleophilic Substitution

- **Reaction Setup:** In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(Z)-2-bromo-2-butene** in a suitable polar aprotic solvent (e.g., DMF or DMSO).
- **Addition of Nucleophile:** Add the desired nucleophile (e.g., sodium methoxide, sodium cyanide) to the reaction mixture.
- **Reaction:** Stir the reaction mixture at an elevated temperature. The specific temperature and reaction time will depend on the nucleophile's reactivity. Monitor the reaction's progress using TLC or GC.
- **Work-up and Purification:** Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.

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References

- 1. ¹³C nmr spectrum of E-but-2-ene and Z-but-2-ene C₄H₈ CH₃CH=CHCH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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